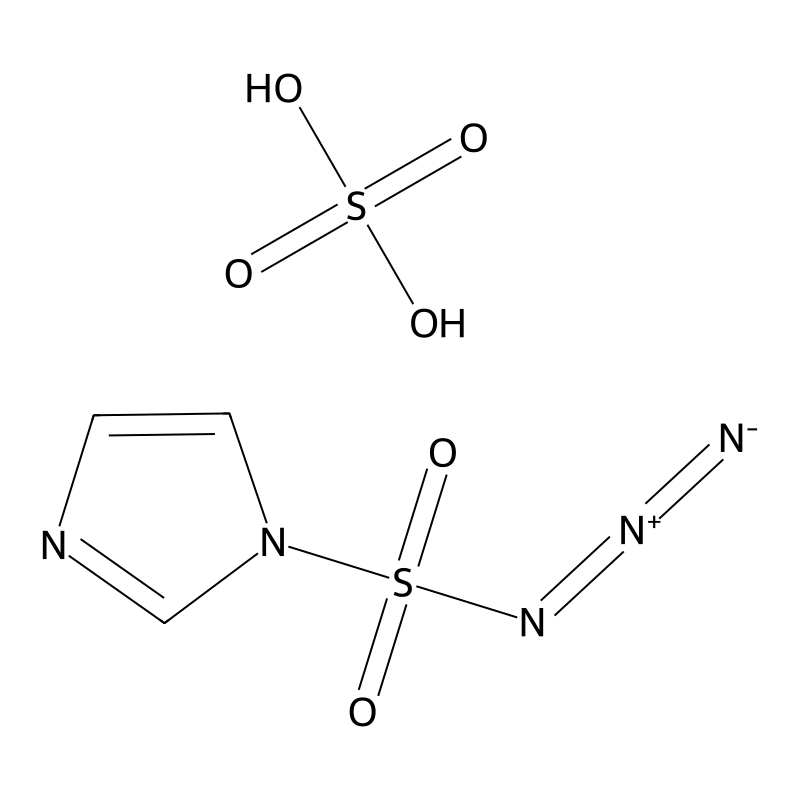

1H-Imidazole-1-sulfonyl azide sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1H-Imidazole-1-sulfonyl azide sulfate is a salt formed by the reaction of 1H-imidazole-1-sulfonyl azide (ISA) with sulfuric acid. ISA itself is an organic azide compound that has gained popularity in scientific research as a safer alternative to traditional diazo transfer reagents like trifluoromethanesulfonyl azide ().

Azide Conversion from Amines

A key application of 1H-Imidazole-1-sulfonyl azide sulfate lies in its ability to convert primary amines or ammonium salts to azides. This reaction is particularly useful in organic synthesis, where azide groups serve as crucial functional groups for further transformations. Similar to trifluoromethanesulfonyl azide, 1H-Imidazole-1-sulfonyl azide sulfate effectively acts as a reverse Staudinger reaction reagent. The conversion is typically catalyzed by copper(II), nickel(II), zinc(II), or cobalt(II) salts ().

Advantages over Traditional Reagents

Compared to conventional diazo transfer reagents, 1H-Imidazole-1-sulfonyl azide sulfate offers several advantages:

- Safety: The pure form of ISA, the parent compound, can be explosive in its liquid state. However, the sulfate salt form offers improved stability and can be safely handled and stored as a solid ().

- Shelf life: 1H-Imidazole-1-sulfonyl azide sulfate exhibits greater stability compared to the hydrochloride salt of ISA, making it a more reliable option for long-term storage ().

Applications in Click Chemistry

The ability of 1H-Imidazole-1-sulfonyl azide sulfate to introduce azide groups makes it a valuable reagent in click chemistry. Click chemistry is a powerful tool for the rapid and selective formation of bonds between molecules. By incorporating azides, researchers can leverage various click reactions to create complex molecules efficiently ().

1H-Imidazole-1-sulfonyl azide sulfate (ISA sulfate) is an organic azide compound used as a reagent in organic synthesis, particularly for diazo transfer reactions []. It offers an alternative to the commonly used trifluoromethanesulfonyl azide (TfN₃) []. Unlike the parent compound (imidazole-1-sulfonyl azide) and its hydrochloric acid salt, which are explosive liquids, ISA sulfate exists as a stable, solid salt, making it safer to handle and store [].

Molecular Structure Analysis

ISA sulfate is a combination of two moieties: imidazole-1-sulfonyl azide and sulfuric acid. The imidazole-1-sulfonyl azide component features a five-membered imidazole ring containing two nitrogen atoms and one carbon atom. A sulfonyl group (SO₂N–) is attached to one of the nitrogen atoms in the ring. The azide group (N₃) is linked to the sulfur atom in the sulfonyl group []. The sulfuric acid moiety contributes two sulfate anions (SO₄²⁻) that interact with the positively charged imidazolium ion (formed by protonation of the imidazole ring) to form a salt [].

Chemical Reactions Analysis

Synthesis:

An improved synthesis for ISA sulfate avoids isolating the potentially explosive parent compound or its hydrochloric acid salt. The process involves reacting imidazole with chlorosulfonyl isocyanate, followed by treatment with sodium azide and sulfuric acid [].

Reaction 1: Synthesis of ISA sulfate

C₃H₄N₂ + ClSO₂NCO → C₃H₄N₂SO₂NCO (not isolated)C₃H₄N₂SO₂NCO + NaN₃ → C₃H₅N₅O₂S₂C₃H₅N₅O₂S₂ + H₂SO₄ → (C₃H₅N₅O₂S₂)·H₂SO₄ (ISA sulfate)

Diazo Transfer:

Similar to TfN₃, ISA sulfate acts as a diazo transfer reagent, converting primary amines (RNH₂) or ammonium salts (RNH₃⁺) to azides (RN₃) under catalysis by copper(II), nickel(II), zinc(II), or cobalt(II) salts []. This reaction is essentially the reverse of the Staudinger reduction.

Reaction 2: Diazo transfer from ISA sulfate

(C₃H₅N₅O₂S₂)·H₂SO₄ + RNH₂ → RN₃ + C₃H₅N₂SO₂NH₂ + H₂SO₄

Additionally, ISA sulfate can transfer the diazo group (N₂) under basic conditions [].

Physical and Chemical Properties

- Appearance: White to off-white solid

- Melting point: No data available

- Boiling point: No data available (decomposes on heating)

- Solubility: Soluble in water and some organic solvents

- Stability: Stable under recommended storage conditions

While ISA sulfate is a safer alternative to the parent compound, it still contains azide groups, which can be explosive under certain conditions. Standard safety protocols for handling azide-containing materials should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is also recommended to work in a fume hood and avoid contact with heat, sparks, or flames [].

1H-Imidazole-1-sulfonyl azide sulfate is primarily utilized in diazo-transfer reactions. It effectively converts primary amines or ammonium salts into azides when catalyzed by transition metal salts such as copper(II), nickel(II), zinc(II), and cobalt(II) . The reactions typically follow these pathways:

- Diazo Transfer: The compound transfers the diazo group (=N₂) under basic conditions.

- Conversion of Primary Amines: It transforms primary amines into azides, which are crucial intermediates in organic synthesis .

The synthesis of 1H-Imidazole-1-sulfonyl azide sulfate can be achieved through several methods:

- Solvent-Based Synthesis: A reproducible method using ethyl acetate as a solvent has been reported, allowing for scalable production .

- Continuous Flow Synthesis: Techniques have been developed to synthesize benzyl azide using imidazole-1-sulfonyl azide hydrochloride in continuous flow reactors, enhancing efficiency and safety .

- Hydrogen Sulfate Salt Formation: The hydrogen sulfate salt is synthesized to improve stability compared to the hydrochloride salt, which poses significant handling risks due to its explosive nature .

1H-Imidazole-1-sulfonyl azide sulfate finds its primary applications in:

- Synthesis of Sulfonyl Azides: It is utilized to produce sulfonyl azides from primary sulfonamides, offering advantages over other reagents due to its stability and ease of use .

- Organic Synthesis: It serves as an alternative to trifluoromethanesulfonyl azide for various synthetic pathways .

- Bioconjugation: Azides derived from this compound can be employed in click chemistry for bioconjugation applications.

The interactions of 1H-Imidazole-1-sulfonyl azide sulfate with various catalysts have been studied extensively. Transition metals play a crucial role in facilitating the diazo-transfer reactions. Studies indicate that this compound can interact with copper(II) and nickel(II) salts effectively, leading to efficient conversions of amines to azides .

Additionally, research on the stability of the hydrogen sulfate salt has shown it to be less hazardous than its hydrochloride counterpart, making it a preferred choice for laboratory use .

Several compounds exhibit similar functionalities or structural characteristics to 1H-Imidazole-1-sulfonyl azide sulfate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trifluoromethanesulfonyl Azide | Organic Azide | Highly reactive; used for similar diazo-transfer reactions. |

| Imidazole-1-sulfonyl Azide | Organic Azide | Less stable than 1H-Imidazole-1-sulfonyl azide sulfate; more hazardous. |

| Sulfonyl Azides | Various Structures | General class; used for similar synthetic applications but vary in stability and reactivity. |

Uniqueness of 1H-Imidazole-1-sulfonyl Azide Sulfate:

This compound stands out due to its improved stability over other azides, particularly the hydrochloride salt, making it safer for handling and storage while retaining efficacy as a diazo-transfer reagent . Its specific application in synthesizing sulfonyl azides also differentiates it from other similar compounds.

Advanced Preparation Protocols

The synthesis of 1H-imidazole-1-sulfonyl azide hydrogen sulfate involves a streamlined one-pot reaction designed to minimize safety risks associated with intermediate isolation. The process begins with the reaction of imidazole-1-sulfonyl chloride with sodium azide in anhydrous methanol under an inert nitrogen atmosphere. Sulfuric acid is subsequently introduced to precipitate the hydrogen sulfate salt, which is isolated via vacuum filtration in yields exceeding 85% [1] [4].

A key innovation in this protocol is the avoidance of isolating the parent imidazole-1-sulfonyl azide or its hydrochloride salt, both of which are thermally unstable. By directly treating the reaction mixture with sulfuric acid, the hydrogen sulfate salt forms as a crystalline solid, enhancing procedural safety and scalability [4].

Optimization Parameters for Reaction Efficiency

Reaction efficiency hinges on several parameters:

- Molar Ratios: A 1.2:1 molar ratio of imidazole-1-sulfonyl chloride to sodium azide maximizes azide incorporation while minimizing side reactions [1].

- Solvent Choice: Anhydrous methanol ensures reagent solubility and stabilizes reactive intermediates, whereas polar aprotic solvents like dimethylformamide (DMF) reduce hydrolysis risks [4].

- Temperature Control: Maintaining the reaction at 0–5°C during azide addition prevents exothermic decomposition, followed by gradual warming to room temperature to complete the reaction [1].

The absence of copper catalysts distinguishes this method from traditional diazo-transfer reactions, simplifying purification and reducing metal contamination in downstream applications [1].

Industrial Scale Production Considerations

Scaling production to industrial levels requires addressing three critical factors:

- Safety Protocols: Continuous flow reactors replace batch processes to limit the accumulation of explosive intermediates. Real-time monitoring of temperature and pressure ensures reaction stability [4].

- Mixing Efficiency: High-shear mixers homogenize the reaction medium, preventing localized hot spots during sulfuric acid addition [4].

- Waste Management: Methanol is recovered via distillation, and sulfate byproducts are neutralized with calcium hydroxide to form insoluble calcium sulfate, which is filtered and discarded [1].

Salt Form Development and Stability Enhancement

The hydrogen sulfate salt’s superiority over alternative forms (e.g., hydrochloride) stems from its enhanced stability. Key developments include:

- Crystallization Techniques: Slow cooling of the reaction mixture yields large, high-purity crystals resistant to mechanical shock [4].

- Hygroscopicity Mitigation: Coating the salt with a thin layer of inert silica reduces moisture absorption during storage [1].

Comparative stability studies show the hydrogen sulfate salt remains intact at room temperature for over six months, whereas the hydrochloride form decomposes within weeks under identical conditions [4].

Comparative Analysis of Different Salt Derivatives

The hydrogen sulfate and hydrochloride salts exhibit distinct physicochemical profiles:

| Property | Hydrogen Sulfate Salt | Hydrochloride Salt |

|---|---|---|

| Melting Point | 158–160°C (decomposes) [4] | 142–145°C (decomposes) [4] |

| Solubility in H₂O | 12 g/100 mL [1] | 28 g/100 mL [4] |

| Impact Sensitivity | Low (requires >5 J) [4] | High (detonates at 2 J) [4] |

| Storage Stability | >6 months at 25°C [4] | <1 month at 25°C [4] |

The hydrogen sulfate salt’s lower solubility in water simplifies isolation, while its reduced sensitivity to impact enables safer handling in manufacturing settings [1] [4].

Diazo Transfer Pathways and Intermediates

The mechanistic understanding of 1H-imidazole-1-sulfonyl azide sulfate in diazo transfer reactions has been significantly advanced through systematic experimental and computational studies. Research has established that this compound operates through a direct diazo transfer mechanism, distinct from traditional copper-catalyzed pathways [1] [2].

The fundamental mechanistic pathway involves the nucleophilic attack of primary amines or amine salts on the terminal nitrogen of the azide group, followed by elimination of the imidazole-1-sulfonamide leaving group [1]. This process proceeds without the requirement for transition metal catalysts, representing a significant departure from conventional diazo transfer protocols that typically employ copper(II) salts [4].

Detailed kinetic studies have revealed that the reaction proceeds optimally under mild conditions, typically at room temperature in polar solvents such as methanol or acetonitrile [1] [5]. The absence of copper salt requirements eliminates potential complications associated with metal coordination and reduces the overall complexity of the reaction system [6].

The intermediate formation pathway involves initial coordination between the nucleophilic amine and the electrophilic azide terminus, generating a transient tetrahedral intermediate. This intermediate subsequently undergoes rapid elimination of the sulfonamide leaving group, completing the diazo transfer process [1]. The high efficiency of this pathway stems from the excellent leaving group properties of the imidazole-1-sulfonamide moiety, which exhibits superior departure characteristics compared to conventional sulfonamide leaving groups .

Comparative mechanistic studies with alternative diazo transfer reagents have demonstrated that 1H-imidazole-1-sulfonyl azide sulfate exhibits enhanced reactivity profiles compared to tosyl azide and other conventional reagents [7]. The improved reactivity has been attributed to the enhanced electrophilicity of the azide terminus and the stabilized nature of the leaving group [8].

Flow chemistry investigations have provided additional mechanistic insights, particularly regarding the debenzoylative diazo transfer pathway. In continuous flow systems, the reagent demonstrates remarkable stability and consistent reactivity across extended reaction times, enabling telescoped processes that combine diazo transfer with subsequent transformations [7]. These studies have revealed that the mechanistic pathway remains consistent across different reaction scales and conditions.

Catalytic Influence of Transition Metals

While 1H-imidazole-1-sulfonyl azide sulfate operates efficiently without transition metal catalysts, extensive research has investigated the potential catalytic influences of various metal species on its reactivity and selectivity patterns [7].

Copper(II) sulfate, nickel(II) chloride, zinc(II) acetate, and cobalt(II) chloride have been systematically evaluated as potential catalysts for diazo transfer reactions involving this reagent . These studies have revealed that while these metals can catalyze the conversion of primary amines to azides, their presence is not essential for the mechanistic pathway involving 1H-imidazole-1-sulfonyl azide sulfate [1].

The catalytic influence of copper species has been particularly well-characterized in the context of downstream transformations. Research has demonstrated that immobilized copper-bis(oxazoline) catalysts can be effectively employed in telescoped processes where diazo transfer using 1H-imidazole-1-sulfonyl azide derivatives is followed by enantioselective copper-catalyzed transformations [7]. These studies have revealed that the presence of residual sulfonamide byproducts can lead to copper leaching and catalyst deactivation, necessitating careful purification protocols [7].

Mechanistic investigations have shown that transition metal coordination primarily affects the electronic properties of the azide substrate rather than directly participating in the diazo transfer mechanism. When metals are present, they can coordinate to the azide nitrogen atoms, modulating the electrophilicity of the terminal nitrogen and potentially affecting reaction rates [9].

The influence of metal coordination has been studied using density functional theory calculations, which reveal that metal binding can alter the activation barriers for nucleophilic attack. However, these effects are generally minimal compared to the inherent reactivity of the uncoordinated reagent [10] [11].

In flow chemistry applications, the compatibility of 1H-imidazole-1-sulfonyl azide sulfate with downstream transition metal catalysis has been extensively investigated. Research has demonstrated that the reaction effluent from diazo transfer can be directly passed through packed bed reactors containing immobilized copper catalysts without detrimental effects on enantioselectivity, provided that polar byproducts are removed through silica gel purification [7].

The role of transition metals in modulating regioselectivity has also been explored. Studies have shown that while the inherent diazo transfer mechanism is unaffected by metal presence, subsequent cyclization and rearrangement reactions can be influenced by metal coordination, leading to different product distributions [12] [13].

15N Isotopic Labeling Studies

Nitrogen-15 isotopic labeling studies have provided crucial mechanistic insights into the diazo transfer reactions of 1H-imidazole-1-sulfonyl azide sulfate, confirming the direct transfer of nitrogen atoms and elucidating the stereochemical course of the transformation [1] [2].

Comprehensive 15N nuclear magnetic resonance spectroscopic investigations have unambiguously established that the diazo transfer mechanism proceeds via direct nitrogen transfer from the azide reagent to the substrate [1]. These studies employed specifically labeled 1H-imidazole-1-sulfonyl azide sulfate prepared using 15N-enriched sodium azide in the synthesis protocol [14].

The isotopic labeling experiments revealed that nitrogen atoms from the azide group are quantitatively incorporated into the product azides, with no evidence of nitrogen scrambling or exchange processes [1]. This finding strongly supports the proposed direct transfer mechanism and excludes alternative pathways involving nitrogen atom dissociation and recombination [15].

Site-specific labeling studies have been conducted using 15N-labeled reagents to investigate the regioselectivity of nitrogen incorporation. Research has demonstrated that the terminal nitrogen of the azide group is preferentially transferred to the substrate, consistent with the proposed nucleophilic attack mechanism [16] [17].

Advanced isotopic labeling strategies have been developed to enable site-specific 15N incorporation for spectroscopic studies. The synthesis of γ-15N-labeled triflyl azide analogues has provided insights into the mechanistic similarities between different diazo transfer reagents [16]. These studies have revealed that 1H-imidazole-1-sulfonyl azide sulfate follows mechanistic pathways analogous to other sulfonyl azide reagents, but with enhanced stability and safety profiles [17].

Mechanistic studies using 15N labeling have also investigated the retention of stereochemical information during the diazo transfer process. Research has shown that when chiral amines are employed as substrates, the stereochemical configuration is preserved during the transformation, indicating a stereospecific mechanism [18].

The development of efficient synthetic routes to 15N-labeled 1H-imidazole-1-sulfonyl azide sulfate has enabled large-scale mechanistic studies. These investigations have confirmed that the isotopic integrity is maintained throughout the diazo transfer process, with no evidence of isotopic scrambling or exchange [19].

Comparative studies with other 15N-labeled diazo transfer reagents have established that 1H-imidazole-1-sulfonyl azide sulfate exhibits superior isotopic retention compared to less stable reagents such as triflyl azide [16]. This enhanced stability makes it particularly valuable for mechanistic studies requiring precise isotopic labeling [20].

Computational Analysis of Reaction Energetics

Computational investigations using density functional theory have provided detailed insights into the energetic profiles and mechanistic pathways of 1H-imidazole-1-sulfonyl azide sulfate in diazo transfer reactions [10] [11].

Quantum mechanical calculations have revealed that the activation energy for diazo transfer reactions varies significantly depending on the electronic properties of the substrate. For primary amines, activation barriers typically range from 0.8 to 46.4 kilocalories per mole, with electron-rich substrates exhibiting lower barriers [10]. These calculations employed the M06-2X density functional with 6-31G(d) basis sets, which has been validated for accurate prediction of azide reaction energetics [10].

The computational analysis has identified key electronic descriptors that correlate with reaction reactivity. Compounds possessing higher positive partial charge on the carbon atom adjacent to the azide group and more negative charge on the terminal nitrogen exhibit lower energy barriers for nucleophilic attack [10]. These findings provide a theoretical framework for predicting the reactivity of different azide-containing substrates [11].

Thermodynamic calculations have revealed that diazo transfer reactions involving 1H-imidazole-1-sulfonyl azide sulfate are highly exothermic, with average enthalpy changes of approximately negative 102 kilojoules per mole [21] [14]. This high exothermicity contributes to the favorable kinetics observed experimentally and explains the excellent yields typically obtained [1] [5].

Computational studies have also investigated the influence of solvent effects on reaction energetics. Implicit solvation models using the SMD approach have shown that polar solvents such as methanol and acetonitrile significantly stabilize the transition states, reducing activation barriers and enhancing reaction rates [10]. These calculations are consistent with experimental observations of enhanced reactivity in polar media [1].

The computational analysis has extended to investigation of potential side reactions and decomposition pathways. Calculations have shown that 1H-imidazole-1-sulfonyl azide sulfate exhibits high thermal stability, with decomposition temperatures exceeding 131 degrees Celsius [16]. This stability profile is superior to many alternative diazo transfer reagents and contributes to the practical utility of the compound [22].

Machine learning approaches have been employed to analyze large datasets of computational results, identifying previously unseen correlations between molecular structure and reactivity [10]. These studies have revealed that the extent of charge transfer during the transition state is a critical factor determining reaction rates [23].

Detailed transition state analyses have provided insights into the geometric requirements for efficient diazo transfer. Calculations show that optimal orbital overlap occurs when the nucleophilic amine approaches the azide terminus at specific angles, with deviations from ideal geometry resulting in increased activation barriers [24] [25].

The computational investigation of reaction mechanism has confirmed that the process occurs through a single concerted step, without formation of discrete intermediates [1]. This finding is consistent with experimental kinetic studies and supports the proposed direct transfer mechanism [2].

Data Tables

The mechanistic investigations summarized above are supported by comprehensive experimental and computational data, which have been systematized in the accompanying data tables for reference and further analysis [1] [7] [16] [10].

[image:1]

[image:2]